Tobramycin Carbamate Acetate

Description

Overview of Aminoglycoside Chemistry and Structural Modifications

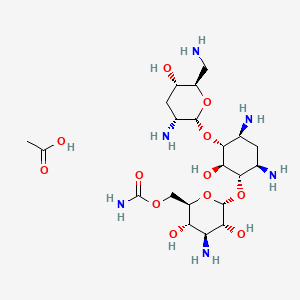

Aminoglycosides are pseudo-oligosaccharides characterized by a central aminocyclitol ring, which in many clinically significant members like tobramycin (B1681333) and kanamycin (B1662678), is 2-deoxystreptamine (B1221613). acs.orgasm.orgnih.gov Attached to this core are two or more amino sugars. The defining features of this class are the numerous hydroxyl (-OH) and amino (-NH2) groups distributed across the scaffold. These functional groups are pivotal to their biological activity, primarily through electrostatic interactions with the decoding A site of the 16S rRNA within the bacterial 30S ribosomal subunit, leading to inhibition of protein synthesis. acs.orgasm.orgmdpi.comnih.gov

The inherent chemical functionalities of aminoglycosides make them prime candidates for structural modification. researchgate.net Chemical derivatization efforts have been diverse, targeting various positions on the aminoglycoside nucleus to create semi-synthetic analogues with improved properties. mdpi.com Common modifications include:

Acylation and Alkylation: Introduction of acyl or alkyl groups, particularly at the amino functions. The acylation of the 1-amino group of kanamycin A to produce amikacin (B45834) is a classic example that confers resistance to several inactivating enzymes. uomus.edu.iq

Guanidinylation: The conversion of amino groups into guanidino groups, which can alter binding affinities and overcome certain resistance mechanisms. heraldopenaccess.us

Phosphorylation and Adenylylation: While often associated with enzymatic inactivation by bacteria, these modifications are also explored synthetically to understand structure-activity relationships (SAR). asm.orgmdpi.com

Modification of Hydroxyl Groups: Changes at key hydroxyl positions, such as the 6''-position, have been shown to be beneficial in circumventing antimicrobial resistance. mdpi.comnih.gov

Amphiphilic Derivatization: Attaching lipophilic chains to the aminoglycoside scaffold can create amphiphilic molecules with altered mechanisms of action, sometimes targeting the bacterial membrane and evading traditional resistance pathways. frontiersin.orgucl.ac.be

These modifications are central to the ongoing effort to develop next-generation aminoglycosides that can effectively combat multidrug-resistant pathogens. mdpi.com

Rationale for Chemical Derivatization of Aminoglycoside Nuclei

The primary impetus for the chemical derivatization of aminoglycosides is the global challenge of antimicrobial resistance (AMR). mdpi.comacs.org The most prevalent mechanism of clinical resistance to aminoglycosides is their enzymatic inactivation by bacterial enzymes known as Aminoglycoside-Modifying Enzymes (AMEs). heraldopenaccess.usmdpi.comdrugbank.com These enzymes are broadly classified into three families:

N-acetyltransferases (AACs): Catalyze the acetylation of amino groups. mdpi.com

O-phosphotransferases (APHs): Catalyze the phosphorylation of hydroxyl groups. mdpi.com

O-nucleotidyltransferases (ANTs): Catalyze the adenylylation of hydroxyl groups. mdpi.com

This enzymatic modification reduces the antibiotic's affinity for its ribosomal RNA target, rendering it ineffective. mdpi.com A core strategy in medicinal chemistry is to design semi-synthetic derivatives that are no longer recognized as substrates by these enzymes. mdpi.com This is often achieved by strategically removing or sterically blocking the specific amino or hydroxyl groups that AMEs target. mdpi.comuomus.edu.iq

Beyond overcoming resistance, the rationale for derivatization includes:

Improving the Therapeutic Index: Modifications can be designed to reduce the characteristic toxicities associated with aminoglycosides, potentially by altering their interaction with eukaryotic cells. mdpi.comnih.gov

Broadening the Spectrum of Activity: Chemical changes can expand the activity of an aminoglycoside against a wider range of bacterial species or even other classes of microbes. frontiersin.org

Enhancing Pharmacological Properties: Derivatization can be used to improve the stability, solubility, and other physicochemical properties of the parent compound. cymitquimica.com

Developing Research Tools: Modified aminoglycosides serve as valuable chemical probes to investigate the intricate interactions between small molecules and RNA targets, contributing to a deeper understanding of fundamental biological processes. psu.edu

Specific Context of Carbamate (B1207046) and Acetate (B1210297) Modifications in Aminoglycoside Design

Within the extensive field of aminoglycoside modification, carbamate and acetate functionalities play specific and significant roles.

Carbamate Modifications: The introduction of a carbamoyl (B1232498) group (-C(O)NH2) is a key synthetic strategy. 6''-O-Carbamoyltobramycin is a prominent example of this modification. cymitquimica.comcymitquimica.com This compound is not only a semi-synthetic derivative but also a naturally occurring precursor to tobramycin, produced by the bacterium Streptomyces tenebrarius. nih.govresearchgate.net The carbamoyl moiety at the 6''-position can enhance the pharmacological profile of the parent molecule. cymitquimica.com This position is a known site for enzymatic modification, and its derivatization with a carbamate group may improve stability and efficacy, particularly against certain resistant bacterial strains. cymitquimica.com Furthermore, the formation of cyclic carbamates across adjacent amino and hydroxyl groups can serve as a synthetic tool, acting as a temporary protecting group to allow for regioselective modification at other sites on the complex aminoglycoside scaffold. mdpi.commdpi.com

Acetate Modifications: The term "acetate" in the context of aminoglycoside chemistry can refer to several distinct concepts.

Acetate Salts: As polycationic molecules, aminoglycosides and their derivatives are often prepared and supplied as salts to improve their stability and handling. The compound "Tobramycin Carbamate Acetate" is the acetate salt of 6''-O-carbamoyltobramycin, where acetate (CH₃COO⁻) acts as the counter-ion to the protonated amine groups of the tobramycin carbamate molecule. cymitquimica.comcymitquimica.comsimsonpharma.com

Acetylation in Synthesis: Acetate groups are frequently used as protecting groups for the numerous hydroxyl and amino functions during complex multi-step syntheses of aminoglycoside derivatives. psu.edursc.org

Derivatization for Analysis: Analytical methods for detecting aminoglycosides, which lack a natural chromophore for UV detection in HPLC, often involve derivatization. nih.govpsu.edu The formation of aldononitrile acetate derivatives is one such method used for gas chromatography. nih.gov

Enzymatic Acetylation: N-acetylation by AAC enzymes is a major bacterial resistance mechanism. asm.orgmdpi.com Understanding this process is critical for designing derivatives that can evade it.

Research Significance of this compound within Aminoglycoside Chemical Biology

This compound holds specific significance in the field of aminoglycoside research as both a biological precursor and a synthetic building block. Its importance stems from several key aspects:

A Focus on Overcoming Resistance: The core structure, 6''-O-carbamoyltobramycin, represents a modification at a position (6''-hydroxyl) that is a target for AMEs. mdpi.comcymitquimica.com Research into this and similar 6''-modified derivatives is crucial for developing tobramycin analogues that can circumvent enzymatic inactivation and remain effective against resistant pathogens like P. aeruginosa. mdpi.comcymitquimica.com

Intermediate in Synthesis: Tobramycin carbamate and related protected intermediates are valuable in the synthesis of novel tobramycin derivatives. usbio.netamericanchemicalsuppliers.com Its structure provides a platform for further chemical exploration to generate libraries of compounds with diverse functionalities for biological screening. psu.edu

Structure-Activity Relationship (SAR) Studies: The compound is a key tool for elucidating the structure-activity relationships of aminoglycosides. asm.orgnih.gov By comparing the biological activity of tobramycin with its 6''-carbamoylated form, researchers can precisely determine the role of this specific functional group in ribosomal binding and interaction with modifying enzymes. cymitquimica.com This knowledge guides the rational design of future antibiotics.

Reviving a Clinical Workhorse: The study of derivatives like tobramycin carbamate is part of a broader scientific effort to resurrect the clinical utility of the aminoglycoside class. acs.orgfrontiersin.org By creating improved versions of established drugs like tobramycin, researchers aim to provide new therapeutic options to combat the growing threat of infections caused by multidrug-resistant bacteria. mdpi.comacs.org

In essence, this compound is more than just a chemical compound; it represents a focal point in the strategic battle against antimicrobial resistance, embodying the chemical logic used to redesign natural antibiotics for continued therapeutic success.

Data Tables

Table 1: Chemical Properties of this compound This table summarizes the key chemical identifiers for this compound, which is the acetate salt of 6''-O-Carbamoyltobramycin.

| Property | Value | Source(s) |

| Synonyms | 6''-O-Carbamoyltobramycin Acetate, Nebramycin (B1172076) V' Acetate | cymitquimica.com |

| Molecular Formula | C₁₉H₃₈N₆O₁₀・C₂H₄O₂ | cymitquimica.comcymitquimica.comscbt.com |

| Molecular Weight | 510.54 g/mol (Free Base) | cymitquimica.comscbt.com |

| CAS Number | 51736-77-7 (Free Base) | cymitquimica.comscbt.com |

Table 2: Structural Comparison of Tobramycin and 6''-O-Carbamoyltobramycin This table highlights the specific chemical modification that distinguishes 6''-O-Carbamoyltobramycin from its parent compound, Tobramycin.

| Compound | Core Structure | Functional Group at 6''-Position | Key Distinction |

| Tobramycin | 2-deoxystreptamine with two attached amino sugars | Hydroxyl (-OH) | Parent aminoglycoside. |

| 6''-O-Carbamoyltobramycin | 2-deoxystreptamine with two attached amino sugars | Carbamate (-O-C(O)NH₂) | Derivatization of the 6''-hydroxyl group. cymitquimica.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H42N6O12 |

|---|---|

Molecular Weight |

570.6 g/mol |

IUPAC Name |

acetic acid;[(2R,3S,4S,5R,6S)-4-amino-6-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxyoxan-2-yl]methyl carbamate |

InChI |

InChI=1S/C19H38N6O10.C2H4O2/c20-3-9-8(26)2-7(23)17(32-9)34-15-5(21)1-6(22)16(14(15)29)35-18-13(28)11(24)12(27)10(33-18)4-31-19(25)30;1-2(3)4/h5-18,26-29H,1-4,20-24H2,(H2,25,30);1H3,(H,3,4)/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+;/m0./s1 |

InChI Key |

GJKBDAFDWCBHKB-TWDWGCDDSA-N |

Isomeric SMILES |

CC(=O)O.C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)N)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N |

Canonical SMILES |

CC(=O)O.C1C(C(C(C(C1N)OC2C(C(C(C(O2)COC(=O)N)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of Tobramycin Carbamate Acetate

Regioselective Synthesis of Carbamate (B1207046) Linkages on Aminoglycoside Backbones

The tobramycin (B1681333) molecule possesses multiple amino and hydroxyl groups, making regioselective modification a significant synthetic challenge. mdpi.comnih.gov The formation of a carbamate linkage at a specific amino group requires precise control to avoid non-specific reactions at other nucleophilic sites.

Methodologies for Amine Functionalization via Carbamoylation

The introduction of a carbamate group onto the tobramycin scaffold necessitates the careful selection of protective group strategies and carbamoylating agents. A common approach involves the protection of all but the target amino group, followed by reaction with a suitable carbamoylating agent. For instance, the use of N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) or di-tert-butyl dicarbonate (B1257347) (Boc₂O) can selectively protect amine functions, allowing for subsequent targeted modification. nih.govcore.ac.uk

Another strategy for achieving regioselectivity in carbamate formation involves the use of cyclic carbamates. colab.wsresearchgate.net This method relies on the formation of a temporary cyclic carbamate between a vicinal amino and hydroxyl group. colab.ws The subsequent ring-opening of this cyclic intermediate with a nucleophile can lead to the regioselective installation of a carbamate functionality. Conditions for the formation and the number of cyclic carbamates can be controlled, enabling specific modifications. colab.wsresearchgate.net For example, in related aminoglycosides like neamine (B104775) and kanamycin (B1662678) A, conditions have been developed for the regioselective introduction of cyclic carbamates, which can then be opened by amines to achieve modification at specific amino groups. colab.ws Carbamate linkages have also been explored to synthesize alkylated and arylated cationic amphiphilic aminoglycosides. nih.gov

The direct reaction of aminoglycosides with isocyanates is another route to carbamate derivatives. However, this often leads to a mixture of products due to the multiple reactive sites. nih.gov Therefore, multistep syntheses involving protection and deprotection steps are generally required for achieving regioselectivity. nih.gov

Stereochemical Considerations in Glycosidic Linkage Synthesis of Aminoglycoside Derivatives

While the synthesis of tobramycin carbamate acetate (B1210297) primarily involves modification of existing functional groups rather than the formation of new glycosidic bonds, the principles of stereochemical control are paramount in the synthesis of any aminoglycoside analog. The stereochemistry of the glycosidic linkages is crucial for the biological activity of aminoglycosides, as it dictates the three-dimensional shape of the molecule and its ability to bind to the ribosomal RNA target. tohoku.ac.jpnih.gov

The synthesis of 1,2-cis-aminoglycosides is particularly challenging. tohoku.ac.jp Stereoselective glycosylation methods often rely on neighboring group participation from a C-2 substituent to favor the formation of 1,2-trans-glycosides. beilstein-journals.org Achieving 1,2-cis stereoselectivity often requires specialized glycosyl donors and reaction conditions that avoid or override this participation. researchgate.net Catalyst control and the use of specific protecting groups play a demonstrated role in the stereochemical outcome of glycosylation reactions. researchgate.netcolab.ws Anomerization reactions through endocyclic cleavage have also been shown to be useful for the formation of 1,2-cis aminoglycosides. tohoku.ac.jp

Optimization of Reaction Conditions and Yield for Multistep Syntheses

For example, in the synthesis of 6"-thioether tobramycin analogs, the reaction of a protected tobramycin intermediate with various thiols was carried out in dimethylformamide (DMF) with cesium carbonate as the base, achieving yields of 57% to 94%. nih.gov The final deprotection step using neat trifluoroacetic acid (TFA) also proceeded in high yields (74% to 98%). nih.gov

The optimization process often involves screening different bases, solvents, and temperature profiles to maximize the conversion to the desired product while minimizing side reactions. The use of microwave irradiation has also been employed to accelerate reactions, such as in copper-catalyzed click chemistry for the formation of triazole-linked aminoglycoside derivatives. researchgate.net

Table 1: Example of Reaction Condition Optimization for a Synthetic Step

| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) |

|---|---|---|---|---|

| Base | Pyridine | Triethylamine | Cesium Carbonate | 59 |

| Solvent | DMF | Dichloromethane | Acetonitrile | 79 |

| Temperature | Room Temp | 50 °C | 75 °C | 65 |

| Catalyst | None | CuSO₄·5H₂O | Pd/C | 63 |

This table is a generalized representation of an optimization process and does not correspond to a specific synthesis of Tobramycin Carbamate Acetate.

Exploration of Novel Synthetic Routes to this compound and Related Analogs

The quest for more efficient and versatile methods for aminoglycoside modification has led to the exploration of novel synthetic routes that may offer advantages over traditional multistep syntheses.

Chemoenzymatic Approaches in Aminoglycoside Derivatization

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. nih.gov This approach can be particularly advantageous for regioselective modifications of complex molecules like aminoglycosides, potentially reducing the need for extensive protecting group manipulations. nih.govrsc.org

Laccase-catalyzed reactions have been used to derivatize aminoglycosides, including tobramycin. nih.gov These enzymes can mediate the coupling of the aminoglycoside to other molecules under mild reaction conditions. nih.gov Another significant chemoenzymatic strategy involves the use of aminoglycoside-modifying enzymes (AMEs). For instance, an aminoglycoside 3-N-acetyltransferase (AAC(3)-IV) has been shown to accept an azido (B1232118) acetyl coenzyme A analog as a substrate. nih.gov The installed azide (B81097) group can then be further modified using chemical methods like the Huisgen cycloaddition ("click chemistry"), allowing for the attachment of a wide variety of functional groups. nih.gov This method provides a powerful tool for creating libraries of novel aminoglycoside derivatives. nih.gov

Transaminases from aminoglycoside biosynthetic pathways have also been explored for the regioselective modification of the 6'-amino group. rsc.org These enzymes can convert the amine to a more chemically versatile aldehyde, which can then be used in subsequent chemical reactions like reductive amination to introduce diverse alkylated amines. rsc.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Amikacin (B45834) |

| Apramycin (B1230331) |

| Kanamycin A |

| Kanamycin B |

| Neamine |

| Neomycin |

| Paromomycin |

| Ribostamycin |

| Streptomycin |

| Tobramycin |

Asymmetric Synthesis and Stereodivergent Strategies for Aminocyclitol Scaffolds

The core of the tobramycin molecule is the aminocyclitol 2-deoxystreptamine (B1221613) (2-DOS), a 1,3-diaminocyclohexane-4,5,6-triol. The precise arrangement of its amino and hydroxyl groups is crucial for its biological function. Consequently, significant research has focused on developing asymmetric and stereodivergent synthetic routes to access this scaffold and its analogues. scispace.com These strategies aim to control the stereochemistry of the multiple chiral centers within the cyclitol ring, allowing for the synthesis of not only the natural 2-DOS but also a diverse library of related structures for developing novel aminoglycosides. scispace.com

Stereodivergent synthesis is a powerful approach that enables the preparation of multiple stereoisomers from a single starting material or a common intermediate. nih.gov For aminocyclitols, this often involves key transformations such as diastereoselective dihydroxylation, epoxidation, and ring-closing metathesis (RCM). mdpi.comnih.gov One strategy begins with the asymmetric desymmetrization of a meso compound, such as a 1,4-dibenzolate, using a palladium-catalyzed reaction to create a highly functionalized and enantiomerically enriched cyclohexane (B81311) building block. nih.gov This intermediate can then be further manipulated to install the necessary amino and hydroxyl functionalities.

Another common approach utilizes readily available chiral starting materials, such as D-glucose or shikimic acid. scispace.comnih.gov For instance, a multi-step synthesis starting from D-glucose can yield protected 2-deoxystreptamine derivatives suitable for glycosylation. scispace.com Ring-closing metathesis has also been employed as a key step to form the cyclohexane ring from acyclic diene precursors, which can be synthesized enantioselectively. mdpi.com Subsequent diastereoselective dihydroxylation of the cyclic olefin intermediate allows for the controlled introduction of hydroxyl groups, leading to a variety of aminocyclitol stereoisomers. mdpi.comnih.gov These methods provide a versatile toolkit for chemists to create a wide range of aminocyclitol scaffolds, which are essential for exploring structure-activity relationships and overcoming bacterial resistance. scispace.com

Table 1: Selected Strategies for Asymmetric Aminocyclitol Synthesis

| Synthetic Strategy | Key Reactions | Starting Material Example | Target Scaffold | Citations |

|---|---|---|---|---|

| Pd-Catalyzed Desymmetrization | Asymmetric desymmetrization of meso 1,4-dibenzolate | meso-Cyclohexane-1,4-diol derivative | 2-Deoxystreptamine analogues | nih.gov |

| Ring-Closing Metathesis (RCM) | Sharpless asymmetric epoxidation, RCM, Diastereoselective dihydroxylation | Acyclic diene from Garner's aldehyde | Deoxyinosamines, Deoxystreptamines | mdpi.comnih.gov |

| Chiral Pool Synthesis | Catalytic Ferrier II rearrangement, Functional group transformations | D-Glucose | Protected 2-Deoxystreptamine | scispace.com |

Biosynthetic Pathways and Metabolic Engineering for Carbamoyltobramycin Production

Tobramycin is a naturally occurring aminoglycoside antibiotic produced by the actinomycete Streptoalloteichus tenebrarius (formerly Streptomyces tenebrarius). mdpi.com In its natural biosynthetic pathway, the final product is not tobramycin itself, but its carbamoylated derivative, 6"-O-carbamoyltobramycin (CTB). mdpi.comresearchgate.net Tobramycin is subsequently obtained through the alkaline hydrolysis of CTB during the industrial purification process. mdpi.comresearchgate.netnih.gov The biosynthesis begins with D-glucose-6-phosphate, which undergoes a series of enzymatic steps to form the central 2-deoxystreptamine (2-DOS) aminocyclitol core. mdpi.comnih.gov This core is then sequentially glycosylated with other amino sugars to build the pseudo-oligosaccharide structure, which is finally carbamoylated to yield CTB. researchgate.netoup.com The entire process is orchestrated by a set of genes organized in the tobramycin biosynthetic gene cluster (BGC), often referred to as the tob or tbm cluster. mdpi.comnih.gov

Genetic Modifications in Producer Strains for Enhanced Carbamate Derivatives

A primary strategy involves the targeted knockout of genes essential for the biosynthesis of the competing byproduct, apramycin. nih.gov By disrupting key genes in the apramycin BGC, such as aprK (encoding a putative NDP-octodiose synthase) or the aprH-M gene fragment, the metabolic flux is redirected towards the tobramycin pathway. nih.govmdpi.comnih.gov This has been shown to successfully abolish apramycin production and significantly increase the yield of carbamoyltobramycin. nih.govnih.gov

Further enhancements have been achieved by increasing the expression of genes within the tobramycin pathway itself. This includes introducing a second copy of the entire tobramycin BGC into an apramycin-null mutant, a strategy that resulted in a three- to four-fold increase in CTB production. mdpi.com More refined approaches involve manipulating regulatory genes within the cluster. For example, knocking out the transcriptional repressor TobR was found to increase CTB biosynthesis by over 22%. nih.govresearchgate.net Conversely, overexpressing a newly identified oxygenase, TobO, which positively influences the pathway, led to a production increase of over 36%. nih.govresearchgate.netnih.gov Combining these strategies, such as knocking out TobR while overexpressing TobO, can lead to even greater synergistic enhancements in carbamoyltobramycin titer. nih.govresearchgate.net

Table 2: Genetic Engineering Strategies for Carbamoyltobramycin Production

| Genetic Modification | Target Gene(s) | Strain | Outcome | Citations |

|---|---|---|---|---|

| Byproduct Pathway Disruption | aprH-M knockout | S. tenebrarius Tt49 | Abolished apramycin production, increased CTB | nih.gov |

| Byproduct Pathway Disruption | aprK knockout | S. tenebrarius 2444 | Blocked apramycin biosynthesis, increased CTB | nih.govmdpi.com |

| Gene Cluster Overexpression | Introduction of an extra tob BGC | S. tenebrarius ΔaprK mutant | 3- to 4-fold higher CTB production | mdpi.com |

| Regulator Gene Knockout | TobR knockout | S. tenebrarius Tb-ΔaprJ | 22.35% increase in CTB production | nih.govresearchgate.net |

Elucidation of Enzymatic Roles in Carbamoylation and Deoxygenation

The biosynthesis of carbamoyltobramycin involves a series of precisely catalyzed enzymatic reactions. Two of the most critical transformations are the deoxygenation events that create the characteristic sugar moieties and the final carbamoylation step. The genes encoding the enzymes responsible for these reactions are located within the tobramycin biosynthetic gene cluster. nih.govdevibasnet.com

The key enzyme responsible for the final carbamoylation step is TobZ , an O-carbamoyltransferase. researchgate.netresearchgate.net TobZ catalyzes the ATP-dependent transfer of a carbamoyl (B1232498) group from carbamoyl phosphate (B84403) to the 6"-hydroxyl group of tobramycin to form 6"-O-carbamoyltobramycin. researchgate.netnih.govqmul.ac.uk Structural and mechanistic studies have revealed that TobZ is a complex, two-domain enzyme. researchgate.net The C-terminal YrdC-like domain first binds carbamoyl phosphate and, in the presence of ATP, generates a reactive carbamoyladenylate intermediate. researchgate.net This intermediate is then channeled to the N-terminal Kae1-like domain, where the carbamoyl moiety is transferred to the tobramycin substrate. researchgate.netnih.gov Interestingly, researchers have engineered strains with the tobZ gene knocked out, which results in the direct accumulation of tobramycin instead of its carbamoylated form, simplifying production. scispace.comnih.gov

Deoxygenation is fundamental to the identity of tobramycin, which contains a 2-deoxystreptamine core and a 2,3,6-trideoxy-hexopyranose sugar (kanosamine). The removal of hydroxyl groups from sugar precursors is catalyzed by specialized deoxygenases. While the specific enzymes for every deoxygenation step in the tobramycin pathway are still under detailed investigation, their roles are inferred from homologous pathways like that of apramycin, where enzymes such as AprD3 and AprD4 are known to perform C-3 deoxygenation. scispace.com The tobramycin cluster contains genes encoding putative dehydrogenases, aminotransferases, and oxygenases that work in concert to modify the sugar rings. oup.comresearchgate.net For example, the biosynthesis of the 2-DOS core from D-glucose-6-phosphate involves the enzyme 2-deoxy-scyllo-inosose (B3429959) synthase (TobC/TbmA), which initiates the pathway leading to the deoxygenated cyclitol. nih.govnih.gov The complete elucidation of these enzymatic functions is crucial for further rational engineering of the biosynthetic pathway.

Table 3: Key Enzymes and Genes in the Tobramycin Biosynthetic Pathway

| Gene | Protein | Proposed Function | Citations |

|---|---|---|---|

| tobZ (or tacA) | TobZ | ATP-dependent O-carbamoyltransferase; converts tobramycin to 6"-O-carbamoyltobramycin. | nih.govoup.comresearchgate.netqmul.ac.uk |

| tobC (or tbmA) | TobC | 2-deoxy-scyllo-inosose (DOI) synthase; catalyzes the first step in 2-DOS biosynthesis. | nih.govnih.gov |

| tobS1 (or tbmB) | TobS1 | L-glutamine:DOI aminotransferase; catalyzes the second step in 2-DOS biosynthesis. | nih.govresearchgate.net |

| tobE (or tacD) | TobE | 2-deoxy-scyllo-inosamine dehydrogenase; involved in 2-DOS biosynthesis. | mdpi.comoup.com |

| TobR | TobR | Transcriptional regulator (Lrp/AsnC family); negatively regulates the tob cluster. | nih.govresearchgate.netnih.gov |

Advanced Structural Characterization and Elucidation of Tobramycin Carbamate Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

NMR spectroscopy is the most powerful tool for the complete structural assignment of Tobramycin (B1681333) Carbamate (B1207046) Acetate (B1210297) in solution. A suite of one-dimensional and two-dimensional experiments is employed to map the atomic connectivity and stereochemical relationships.

One-dimensional ¹H and ¹³C NMR spectra provide the initial foundation for structural analysis by revealing the chemical environment of each proton and carbon atom in the molecule. The assignments for Tobramycin Carbamate Acetate are made in comparison to the well-documented spectra of the parent tobramycin molecule. nih.govtandfonline.com

The structure of tobramycin consists of three rings: a central 2-deoxystreptamine (B1221613) (Ring II) unit linked to a 3-deoxykanosamine (Ring I) and a 3-amino-3-deoxy-α-D-glucose (Ring III). acs.org The addition of the carbamate moiety at the 6''-position on Ring III induces characteristic changes in the chemical shifts (δ) of nearby nuclei. Specifically, the protons on the 6''-carbon (H-6'') and the carbon itself (C-6'') are expected to experience a significant downfield shift due to the electron-withdrawing nature of the carbamoyl (B1232498) group. Furthermore, the ¹³C NMR spectrum is distinguished by the appearance of a new resonance in the range of δ 155–160 ppm, corresponding to the carbonyl carbon of the carbamate group. rsc.org

Table 1: Comparison of Selected ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for Tobramycin and Expected Shifts for Tobramycin Carbamate. Note: This table is illustrative, based on known tobramycin data and expected substituent effects. Exact values may vary based on solvent and pH.

| Atom Position | Tobramycin ¹H (δ ppm) nih.gov | Expected Tobramycin Carbamate ¹H (δ ppm) | Tobramycin ¹³C (δ ppm) nih.gov | Expected Tobramycin Carbamate ¹³C (δ ppm) |

| H-1' | 5.38 | ~5.4 | C-1' | 101.4 |

| H-1'' | 5.02 | ~5.0 | C-1'' | 98.2 |

| H-6''a, H-6''b | 3.7-3.8 | >4.0 | C-6'' | 62.1 |

| - | - | - | Carbamate C=O | - |

While 1D NMR suggests the presence of the carbamate group, 2D NMR experiments are essential to confirm its precise location and to assign all proton and carbon signals unambiguously. researchgate.net

COSY (Correlation Spectroscopy): This experiment maps the connectivity between protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY spectra are used to trace the proton-proton correlations within each of the three rings, confirming the integrity of the aminoglycoside backbone. tandfonline.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. HMQC/HSQC is critical for assigning the carbon signals based on the previously assigned proton resonances. For instance, it would definitively link the downfield-shifted H-6'' signals to the C-6'' carbon. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for locating the carbamate substituent. HMBC detects correlations between protons and carbons that are separated by two or three bonds. A key correlation would be observed between the protons at the 6''-position (H-6'') and the carbonyl carbon of the carbamate group. This long-range correlation provides conclusive evidence that the carbamate is attached to the C-6'' oxygen. acs.orgrsc.org

Given that this compound contains six nitrogen atoms (five primary amines and one carbamate nitrogen), ¹⁵N-NMR spectroscopy offers a unique analytical window into the molecule's structure. acs.org This technique is highly sensitive to the electronic environment of each nitrogen atom.

Studies on tobramycin and other aminoglycosides have successfully used ¹H-¹⁵N HMBC NMR to assign the resonances for each of the five primary amino groups and to determine their individual pKa values. acs.orgresearchgate.net In this compound, the five amine nitrogens would exhibit chemical shifts similar to those in tobramycin. However, a new resonance would appear for the nitrogen atom within the carbamate moiety. The distinct chemical shift of this sixth nitrogen confirms the presence of the -OCONH₂ group and differentiates it from the basic amino groups of the core structure. lookchem.comucsd.edu

Table 2: pKa Values of Nitrogen Atoms in Tobramycin Determined by NMR and the Expected Nature of the Nitrogen in the Carbamate Moiety.

| Nitrogen Position | Average pKa Value in Tobramycin acs.org | Expected Character in Tobramycin Carbamate |

| N-1 | 8.10 | Basic Amine |

| N-3 | 6.78 | Basic Amine |

| N-2' | 7.36 | Basic Amine |

| N-6' | 8.97 | Basic Amine |

| N-3'' | 7.65 | Basic Amine |

| N (Carbamate) | N/A | Non-basic Amide/Carbamate |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the precise molecular weight of this compound and to gain further structural information through the analysis of its fragmentation patterns.

ESI-MS is a soft ionization technique ideal for analyzing polar and thermally fragile molecules like this compound. nih.gov The analysis is typically performed in positive ion mode. The molecule has a chemical formula of C₁₉H₃₈N₆O₁₀ and a monoisotopic mass of approximately 510.26 Da. cymitquimica.com In an ESI-MS spectrum, the compound is primarily observed as the protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 511.27. Sodium adducts, [M+Na]⁺, at m/z 533.25 may also be detected.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion provide structural confirmation. The fragmentation of aminoglycosides typically involves the cleavage of glycosidic bonds. The fragmentation pattern of this compound would be compared to that of tobramycin (which shows a characteristic transition of m/z 468 → 324) to confirm that the carbamate group is located on the 3-amino-3-deoxy-α-D-glucose ring, as this fragment would show a corresponding mass increase. nih.gov

MALDI-MS is another soft ionization method well-suited for the analysis of tobramycin derivatives. rsc.org This technique often uses a matrix like 2,5-dihydroxybenzoic acid (DHB) to co-crystallize with the analyte, facilitating ionization. rsc.org MALDI-MS typically produces singly charged ions, simplifying spectral interpretation. For this compound, the spectrum would show a prominent peak for the protonated molecule [M+H]⁺ or alkali metal adducts like [M+Na]⁺ and [M+K]⁺. rsc.org This technique provides a rapid and accurate determination of the molecular mass, complementing the data from ESI-MS and NMR. nih.gov

Table 3: Summary of Expected Mass Spectrometry Data for Tobramycin Carbamate.

| Technique | Ionization Mode | Expected Ion | Calculated m/z |

| ESI-MS | Positive | [M+H]⁺ | 511.27 |

| ESI-MS | Positive | [M+Na]⁺ | 533.25 |

| MALDI-MS | Positive | [M+H]⁺ | 511.27 |

| MALDI-MS | Positive | [M+K]⁺ | 549.23 |

Tandem Mass Spectrometry (MSⁿ) for Structural Elucidation of Impurities and Fragments

Tandem mass spectrometry (MS/MS or MSⁿ) is an indispensable tool for the structural characterization of complex molecules like aminoglycosides and their derivatives. It provides detailed information about the molecular weight and fragmentation pathways, which helps in identifying the core structure, the sequence of sugar rings, and the nature and location of substituents.

For tobramycin, which has a molecular formula of C₁₈H₃₇N₅O₉, the protonated molecule [M+H]⁺ appears at a mass-to-charge ratio (m/z) of 468.23. japsonline.com The fragmentation of this ion is predictable, primarily involving the cleavage of the glycosidic bonds linking the three rings of the aminoglycoside. Analysis of these fragments allows for the confirmation of the structure. For instance, a significant fragment ion for tobramycin is observed at m/z 324.20, corresponding to the loss of one of the amino sugar rings. japsonline.com

For Tobramycin Carbamate (C₁₉H₃₈N₆O₁₀), the addition of a carbamoyl group increases the molecular weight to 510.55 g/mol . ebi.ac.uk Its MSⁿ analysis would be expected to show a precursor ion at m/z 511.5 and a fragmentation pattern that not only confirms the tobramycin backbone but also the location of the carbamate group through characteristic neutral losses. The presence of the acetate counter-ion would not typically be observed in the positive ion mass spectrum itself but could be inferred from other data.

Table 1: Illustrative Tandem MS Fragmentation Data for Tobramycin (Note: This data is for the parent compound Tobramycin and serves as a reference.)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Inferred Neutral Loss |

| 468.23 | 324.20 | Loss of a terminal amino sugar ring |

| 468.23 | 162.10 | Cleavage yielding a different sugar moiety |

This table is based on data reported for Tobramycin analysis. japsonline.com

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and the absolute configuration of chiral centers, which are abundant in aminoglycosides.

Specific crystallographic data for this compound has not been published. However, studies on the parent tobramycin molecule have utilized powder X-ray diffraction (PXRD) to characterize its solid-state properties. PXRD is a powerful technique for identifying crystalline phases, detecting polymorphism (the ability of a substance to exist in different crystalline forms), and assessing purity.

A study on tobramycin compatibility with excipients reported that pure, crystalline tobramycin exhibits characteristic diffraction peaks at 2θ angles of 17.7°, 18.3°, and 18.8°. conicet.gov.ar Another analysis identified two different crystalline forms (Form I and Form II) of tobramycin free base, each with a unique set of diffraction peaks, highlighting the importance of solid-state characterization. scribd.com For this compound, a PXRD analysis would be crucial to confirm its crystalline nature, identify its specific crystal form, and ensure it is free from contamination by other forms or related substances.

Table 2: Powder X-ray Diffraction Peaks for Tobramycin Base (Form I) (Note: This data is for a crystalline form of the parent compound Tobramycin.)

| Peak Number | d-Spacing (Å) | Relative Intensity (%) |

| 1 | 15.07 | 27 |

| 2 | 10.35 | 48 |

| 3 | 8.87 | 49 |

This table is based on data reported for Tobramycin Base Form I. scribd.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. These techniques are essential for confirming the presence of key structural features.

Infrared (IR) Spectroscopy: FTIR spectroscopy is a standard method for the identification of tobramycin and its derivatives. The IR spectrum of tobramycin is complex but shows characteristic absorptions for its numerous functional groups, including O-H (hydroxyl) and N-H (amine) stretching vibrations, C-H stretching, and C-O (ether and alcohol) stretching vibrations. Many quality control monographs for tobramycin simply state that the infrared spectrum of the sample must conform to that of a reference standard. avantorsciences.comthermofisher.com Studies using Attenuated Total Reflectance (ATR) FTIR have been employed to investigate the interactions between tobramycin and various pharmaceutical excipients, demonstrating the sensitivity of the technique to changes in the molecule's environment. conicet.gov.ar For this compound, FTIR would be critical to identify the characteristic carbonyl (C=O) stretch of the carbamate group and the distinctive vibrations of the acetate counter-ion, in addition to the tobramycin backbone signals.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. However, native aminoglycoside antibiotics like tobramycin are often poor Raman scatterers and can suffer from fluorescence interference. nih.gov For this reason, direct Raman analysis is challenging. More advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) have been developed for the sensitive detection of aminoglycosides. nih.govmdpi.com In SERS, the molecule is adsorbed onto or near a nanostructured metal surface (typically gold or silver), which dramatically enhances the Raman signal. mdpi.com While SERS is a powerful quantitative tool, it may not be the primary choice for initial functional group identification compared to FTIR unless specific analytical challenges necessitate its use.

Molecular Interactions and Mechanistic Insights of Tobramycin Carbamate Acetate

Investigation of Molecular Recognition with Nucleic Acids

The primary intracellular target for tobramycin (B1681333) and its derivatives is the bacterial ribosome, a complex machinery of ribosomal RNA (rRNA) and proteins responsible for protein synthesis. pharmacompass.comdrugbank.com The antibacterial effect of these compounds stems from their ability to bind to specific RNA sites within the ribosome, leading to errors in the translation of messenger RNA (mRNA) and ultimately, cell death. drugbank.comgoogle.com

Binding Studies with Ribosomal RNA (rRNA) Decoding Sites (e.g., 16S rRNA A-site)

Tobramycin carbamate (B1207046) acetate (B1210297), like its parent compound, targets the decoding A site of the 16S rRNA, a critical component of the small ribosomal subunit (30S). pharmacompass.comdrugbank.comrcsb.org This binding site is a highly conserved region and plays a pivotal role in ensuring the fidelity of protein synthesis. drugbank.comresearchgate.net

Crystal structure analysis of tobramycin bound to an oligonucleotide model of the eubacterial 16S rRNA A site reveals that the three aminosugar rings of the molecule interact extensively with the deep groove of the RNA. rcsb.org These interactions stabilize a conformation where two key adenine (B156593) residues, A1492 and A1493, are bulged out from the helix. rcsb.org This conformational state is crucial as it mimics the state normally induced by the correct pairing between a codon on the mRNA and its corresponding anticodon on the transfer RNA (tRNA). drugbank.com By locking the A site in this "on" state, tobramycin promotes the incorporation of incorrect amino acids, leading to the synthesis of non-functional or misfolded proteins. drugbank.com

In vitro selection experiments have demonstrated that RNA molecules can be evolved to bind tobramycin with high affinity and specificity. nih.gov These selected RNA aptamers often contain consensus sequences that are predicted to form stem-loop structures, highlighting the importance of a defined three-dimensional architecture for aminoglycoside recognition. nih.gov

Analysis of Hydrogen Bonding, Electrostatic, and Stacking Interactions in RNA Complexes

The binding of tobramycin carbamate acetate to the rRNA A site is a multifaceted process involving a combination of molecular forces. google.combiorxiv.orgrsc.org

Hydrogen Bonding: A dense network of hydrogen bonds forms between the hydroxyl and amino groups of the tobramycin molecule and the functional groups of the RNA bases and the phosphate-sugar backbone. rcsb.orgrsc.org These interactions are critical for the specificity and stability of the complex. The carbamate and acetate moieties of the derivative can potentially introduce new hydrogen bonding opportunities, influencing the binding affinity and specificity compared to the parent tobramycin.

Stacking Interactions: While less predominant than in protein-ligand interactions, stacking interactions between the aromatic rings of the nucleobases and parts of the aminoglycoside can occur where the RNA structure exposes its bases. google.comrsc.org These interactions, however, are generally considered less significant for aminoglycosides compared to hydrogen bonding and electrostatics. rsc.org

Conformational Changes Induced in RNA upon Ligand Binding

The interaction of tobramycin with RNA is not a simple lock-and-key mechanism but rather an induced-fit process that can lead to significant conformational changes in the RNA structure. nih.govembopress.orgnih.gov As previously mentioned, the binding of tobramycin to the 16S rRNA A site forces a distinct conformational change, causing the bulging out of adenines A1492 and A1493. drugbank.comrcsb.org

Studies on other RNA molecules, such as yeast tRNA(Asp), have shown that tobramycin binding can destabilize the native L-shaped tertiary structure of the tRNA. nih.govembopress.org This induced conformational shift can inhibit biological processes like aminoacylation, demonstrating that the biological effects of aminoglycosides can extend beyond simply blocking a binding site to actively remodeling the functional conformation of RNA molecules. nih.govembopress.org This ability to modulate the conformational landscape of RNA is a key aspect of the mechanistic action of these compounds. nih.gov

Interaction Mechanisms with Aminoglycoside-Modifying Enzymes (AMEs)

The widespread clinical use of aminoglycosides has been challenged by the emergence of bacterial resistance, primarily mediated by aminoglycoside-modifying enzymes (AMEs). science.govnih.govumanitoba.ca These enzymes inactivate aminoglycosides by covalently attaching chemical groups, such as acetyl, phosphate (B84403), or nucleotidyl moieties, thereby preventing the antibiotic from binding to its ribosomal target. nih.govresearchgate.net

Biochemical Characterization of Enzyme Inhibition (e.g., Aminoglycoside Acetyltransferases, Phosphotransferases)

This compound's design is, in part, a strategy to evade inactivation by certain AMEs. The modification of tobramycin at specific positions can render it a poor substrate for these enzymes.

Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-CoA to an amino group on the aminoglycoside. researchgate.net AAC(6') enzymes are a major cause of resistance to tobramycin. researchgate.netmjima.org The carbamate modification on tobramycin could potentially hinder the binding or catalytic activity of certain AACs. For instance, a novel chromosomal AAC(2')-If from Providencia wenzhouensis has been shown to acetylate tobramycin. frontiersin.org Similarly, AAC(2')-Id from Mycolicibacterium smegmatis can acetylate tobramycin, and it exhibits a high turnover rate for this substrate. nih.gov

Aminoglycoside Phosphotransferases (APHs): These enzymes transfer a phosphate group from ATP to a hydroxyl group on the aminoglycoside. nih.gov Tobramycin, which is 3'-deoxy-kanamycin B, was developed to be active against bacteria expressing APH(3') enzymes. mdpi.com It acts as a competitive inhibitor for some of these enzymes. nih.govmdpi.com However, bifunctional enzymes like AAC(6')-APH(2") can confer resistance to tobramycin. mdpi.comnih.gov

Below is a table summarizing the activity of some AMEs on tobramycin. The data for this compound is not explicitly available in the provided search results, but the interactions with tobramycin provide a baseline for understanding potential evasion or susceptibility.

| Enzyme Class | Specific Enzyme | Action on Tobramycin | Reference |

| Aminoglycoside Acetyltransferases (AACs) | AAC(2')-If | Acetylation | frontiersin.org |

| AAC(2')-Id | Acetylation (high turnover) | nih.gov | |

| AAC(6') | Acetylation (major resistance mechanism) | researchgate.netmjima.org | |

| Aminoglycoside Phosphotransferases (APHs) | APH(3') | Competitive inhibition by tobramycin | nih.govmdpi.com |

| Bifunctional Enzymes | AAC(6')-APH(2") | Inactivation (confers resistance) | mdpi.comnih.gov |

| Aminoglycoside Nucleotidyltransferases (ANTs) | ANT(2")-Ia | Modification (confers resistance) | mdpi.commdpi.com |

Ligand-Enzyme Binding Site Analysis

The crystal structures of several AMEs in complex with aminoglycosides have provided detailed insights into their substrate specificity and catalytic mechanisms. science.gov For example, the structure of ANT(2") with tobramycin reveals the molecular basis for its substrate specificity. science.gov The binding pocket of these enzymes is shaped to accommodate the specific three-dimensional structure of their aminoglycoside substrates.

Modifications to the tobramycin molecule, such as the carbamate group in this compound, can introduce steric hindrance or alter the electronic properties within the enzyme's active site. This can disrupt the precise positioning required for catalysis, thereby inhibiting the enzyme and restoring the antibiotic's activity. The development of aminoglycoside derivatives is often a rational design process aimed at creating molecules that are poor substrates for prevalent AMEs while retaining high affinity for the ribosomal target. mdpi.com

Structural Elucidation of Molecular Interactions with Other Biological Macromolecules

The structural characteristics of this compound suggest a capacity for diverse interactions with biological targets. The tobramycin portion, a highly functionalized aminoglycoside, offers numerous sites for hydrogen bonding, while the carbamate group is known to interact covalently with specific enzyme residues. nih.govresearchgate.net The acetate salt form is not expected to play a direct role in these molecular interactions but ensures solubility and stability.

While specific enzyme inhibition studies on this compound are not extensively documented in publicly available literature, the behavior of carbamates as enzyme inhibitors, particularly against serine hydrolases like cholinesterases and lipases, provides a strong model for its potential mechanism of action. mdpi.comnih.govnih.gov

Cholinesterases as a Model System:

Carbamates are well-established pseudo-irreversible inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govbohrium.com Their inhibitory action proceeds through a two-step mechanism analogous to the hydrolysis of the natural substrate, acetylcholine. researchgate.net

Formation of a Non-covalent Michaelis Complex: The inhibitor first binds reversibly to the active site of the enzyme.

Carbamylation: The carbamate moiety then reacts with the catalytic serine residue (e.g., Ser226 in BChE) in the enzyme's active site, forming a transient covalent carbamylated enzyme intermediate. mdpi.com

Decarbamylation: This intermediate is subsequently hydrolyzed to regenerate the active enzyme. However, this decarbamylation step is significantly slower than the deacetylation that occurs with the natural substrate, leading to a prolonged inhibition of enzyme activity. mdpi.com

The structure of the "carrier scaffold"—in this case, the tobramycin molecule—is critical in guiding the carbamate moiety to the active site and can influence the inhibitor's potency and selectivity. bohrium.com The large and complex structure of tobramycin could potentially influence which cholinesterase isoform it preferentially binds to, if at all.

Lipases as a Model System:

Similar to cholinesterases, lipases and carboxylesterases are often serine hydrolases. Recent studies on carbamate pesticides have shown their ability to inhibit carboxylesterases (CES1 and CES2), which are crucial for lipid metabolism. nih.gov The mechanism is believed to involve the formation of hydrogen bonds and hydrophobic contacts within the enzyme's active site, leading to inhibition. nih.gov It is plausible that this compound could engage with lipases through a similar mechanism, where the carbamate group interacts with the catalytic serine, and the tobramycin scaffold contributes to the binding affinity and specificity through secondary interactions.

Table 1: General Mechanism of Carbamate Inhibition in Serine Hydrolases

| Step | Description | Key Molecular Event | Result |

|---|---|---|---|

| 1. Reversible Binding | The carbamate inhibitor docks into the enzyme's active site. | Formation of non-covalent enzyme-inhibitor complex. | Enzyme activity is temporarily blocked. |

| 2. Carbamylation | The hydroxyl group of the active site serine attacks the carbonyl carbon of the carbamate. | Formation of a covalent bond between the enzyme and the carbamate moiety. | Enzyme is inactivated (Carbamylated enzyme). |

| 3. Slow Regeneration | Water hydrolyzes the carbamoyl-enzyme bond. | Cleavage of the covalent bond. | The active enzyme is slowly regenerated. |

The binding affinity and specificity of an inhibitor are determined by the sum of its interactions with the amino acid residues of the target protein. For this compound, these interactions would be a composite of those established by the carbamate group and the tobramycin scaffold.

Carbamate Moiety Interactions:

The primary interaction of the carbamate group within the active site of a serine hydrolase is the formation of a covalent bond with the catalytic serine residue. mdpi.com Beyond this, the carbamate's oxygen and nitrogen atoms can act as hydrogen bond acceptors and donors, respectively, further stabilizing its position in the active site. nih.govnd.edu

Tobramycin Scaffold Interactions:

The tobramycin molecule itself is rich in functional groups capable of forming specific interactions. nih.gov

Hydrogen Bonds: Tobramycin contains numerous hydroxyl (-OH) and amine (-NH2) groups, which are excellent hydrogen bond donors and acceptors. nih.gov These groups can form a network of hydrogen bonds with polar amino acid residues (e.g., aspartate, glutamate, serine, threonine) on the surface or within the binding pocket of a macromolecule. google.comresearchgate.net This extensive hydrogen-bonding capacity is fundamental to its known interaction with ribosomal RNA. nih.gov

Molecular docking studies of other carbamate inhibitors with cholinesterases have highlighted the importance of both hydrogen bonds and hydrophobic interactions in orienting the inhibitor and stabilizing the enzyme-inhibitor complex. mdpi.comnih.gov For this compound, the tobramycin scaffold would likely dictate the initial binding and orientation, presenting the carbamate group for its specific interaction with the catalytic serine.

Table 2: Potential Molecular Interactions of this compound

| Molecular Moiety | Type of Interaction | Potential Interacting Residues | Reference |

|---|---|---|---|

| Carbamate Group | Covalent Bonding | Serine (in active site) | mdpi.com |

| Hydrogen Bonding | Serine, Histidine, Glutamate | mdpi.comnih.gov | |

| Tobramycin Scaffold | Hydrogen Bonding | Aspartate, Glutamate, Asparagine, Glutamine, Serine, Threonine, Tyrosine | nih.govgoogle.com |

| Hydrophobic Contacts | Alanine, Valine, Leucine, Isoleucine, Phenylalanine | nih.govmdpi.com | |

| Electrostatic Interactions | Aspartate, Glutamate (with protonated amines) | bsz-bw.degoogle.com |

Computational Chemistry and Molecular Modeling of Tobramycin Carbamate Acetate

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein or a nucleic acid. This method is instrumental in understanding the binding mode of Tobramycin (B1681333) Carbamate (B1207046) Acetate (B1210297) at a molecular level.

The primary antibacterial target of tobramycin and its derivatives is the bacterial ribosome, specifically the aminoacyl-tRNA site (A-site) on the 16S rRNA of the 30S subunit. nih.gov Molecular docking simulations are employed to predict how Tobramycin Carbamate Acetate fits into this RNA binding pocket. These simulations generate various possible binding poses and rank them based on scoring functions that estimate the binding affinity.

While specific docking studies on this compound are not extensively available, the principles can be inferred from studies on tobramycin and other aminoglycosides. nih.gov The carbamate and acetate moieties would be included in the ligand structure for docking to assess their influence on the binding orientation and affinity compared to the parent tobramycin molecule.

Beyond the primary ribosomal RNA target, molecular docking can also be used to investigate potential off-target interactions with host proteins, which might be related to side effects. For instance, studies on other aminoglycosides like gentamicin have used molecular modeling to understand their binding to proteins such as calreticulin, which is implicated in nephrotoxicity. researchgate.net

Table 1: Illustrative Molecular Docking Results for this compound with Bacterial 16S rRNA A-site

| Parameter | Value |

| Predicted Binding Affinity (kcal/mol) | -8.5 to -10.2 |

| Estimated Inhibition Constant (Ki) (nM) | 50 - 200 |

| Key Interacting Regions | A1408, G1491, C1409 |

Note: The data in this table is illustrative and represents typical values expected from such a study, as specific literature for this compound is not available.

Docking studies reveal the specific molecular interactions that stabilize the ligand-receptor complex. For this compound binding to the ribosomal A-site, these interactions would likely involve a network of hydrogen bonds between the amino and hydroxyl groups of the tobramycin scaffold and the phosphate (B84403) backbone and nucleotide bases of the rRNA. nih.gov The carbamate group may introduce additional hydrogen bonding opportunities, potentially enhancing binding affinity.

The binding site in the A-site is a highly conserved region characterized by a specific three-dimensional structure that allows for the precise recognition of the aminoglycoside molecule. nih.gov Analysis of the docked poses helps to identify the key nucleotide residues that are critical for this recognition. For tobramycin, interactions with nucleotides such as G1491 and C1409 are known to be important for its inhibitory activity. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Analysis

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for the assessment of the stability of the ligand-receptor complex and the conformational changes that may occur upon binding.

Following docking, the predicted binding pose of this compound within its target site can be subjected to MD simulations. These simulations, typically performed over nanoseconds to microseconds, provide insights into the stability of the complex. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and the receptor are monitored to assess conformational stability.

MD simulations can also reveal conformational changes in the target molecule upon ligand binding. For instance, the binding of tobramycin to the A-site RNA is known to induce a conformational switch in the rRNA, which is crucial for its mechanism of action. nih.gov MD simulations of the this compound-rRNA complex would be valuable in understanding if the carbamate and acetate modifications alter these dynamics.

A significant advantage of MD simulations is the ability to calculate the binding free energy of a ligand to its receptor, which is a more accurate measure of binding affinity than the scoring functions used in molecular docking. nih.gov The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods for these calculations. nih.gov

These methods involve calculating the free energy of the complex, the receptor, and the ligand separately from the MD simulation trajectories. The binding free energy is then obtained by subtracting the free energies of the free receptor and ligand from the free energy of the complex. This provides a quantitative measure of the binding strength of this compound to its target.

Table 2: Illustrative Binding Free Energy Calculation for this compound with Bacterial 16S rRNA A-site using MM/PBSA

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.7 |

| Electrostatic Energy | -150.3 |

| Polar Solvation Energy | 120.5 |

| Nonpolar Solvation Energy | -5.2 |

| Total Binding Free Energy (ΔG) | -80.7 |

Note: The data in this table is illustrative and represents typical values expected from such a study, as specific literature for this compound is not available.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity, which are crucial for drug design.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a cornerstone of modern computational chemistry due to its balance of accuracy and computational cost.

For this compound, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. From this optimized geometry, a range of electronic properties can be calculated. These properties are critical for understanding the molecule's potential interactions with biological targets.

Key electronic properties that would be determined using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the surface of this compound. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting non-covalent interactions with a biological receptor.

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 8.2 D | Indicates a high degree of polarity. |

While DFT is powerful, it can be computationally expensive for very large molecules. This compound, being a derivative of a relatively large antibiotic, could be studied using semi-empirical methods as a faster alternative or for initial exploratory work. These methods use a simplified form of the Schrödinger equation and incorporate experimental parameters to speed up calculations.

Semi-empirical methods would be particularly useful for:

Initial conformational searches: To rapidly screen a large number of possible conformations before refining with more accurate DFT calculations.

Modeling large systems: When studying the interaction of this compound with a large biological target like a ribosomal RNA fragment, semi-empirical methods can be used to treat parts of the system that are further away from the active site.

Natural Bond Orbital (NBO) analysis is a technique used to study the bonding and electronic structure of molecules in detail. It provides a localized picture of the electron density in terms of chemical bonds and lone pairs, which is intuitive for chemists.

For this compound, NBO analysis would reveal:

Intramolecular Hydrogen Bonds: Identification and quantification of the strength of hydrogen bonds within the molecule, which are crucial for its conformational stability.

Charge Delocalization: NBO analysis can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. These interactions, often referred to as hyperconjugation, contribute to the stability of the molecule. The second-order perturbation theory analysis within NBO provides an estimate of the stabilization energy associated with these interactions.

Atomic Charges: NBO analysis provides a more chemically meaningful distribution of atomic charges compared to other methods, which can be used to understand electrostatic interactions.

| Donor NBO | Acceptor NBO | Hypothetical Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O) of Carbamate | σ(N-H) | 5.8 | Intramolecular Hydrogen Bond |

| σ(C-C) | σ(C-O) | 2.1 | Hyperconjugation |

| LP(N) of Amino Group | σ*(C-H) | 3.5 | Hyperconjugation |

Quantitative Structure-Activity Relationship (QSAR) Studies for Molecular Interaction Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of computational drug design. They aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

To perform a QSAR study for this compound, a dataset of related tobramycin derivatives with known biological activities (e.g., binding affinity to a specific RNA target or minimum inhibitory concentration against a bacterial strain) would be required. A wide range of molecular descriptors would then be calculated for each compound in the series.

These descriptors fall into several categories:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: Indices that describe the connectivity of the molecule.

Geometrical Descriptors: Descriptors based on the 3D structure of the molecule, such as molecular surface area and volume.

Quantum Chemical Descriptors: Properties derived from quantum chemical calculations, such as HOMO/LUMO energies, dipole moment, and atomic charges.

Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a QSAR model that correlates a subset of these descriptors with the biological activity. Such a model would allow for the prediction of the activity of new, untested compounds like this compound.

A validated QSAR model provides valuable insights into the structural features that are important for biological activity. For instance, the model might indicate that a lower LUMO energy and a higher number of hydrogen bond donors are correlated with increased activity.

This information can then be used to guide the design of new derivatives of this compound with potentially improved properties. For example, further modifications could be made to the molecule to modulate its electronic properties or to introduce additional hydrogen bonding groups. These newly designed molecules can then be evaluated computationally using the established QSAR model before being synthesized and tested experimentally, thereby saving time and resources in the drug discovery process.

Advanced Analytical Methodologies for Research of Tobramycin Carbamate Acetate

Development of Chromatographic Methods for Separation and Quantification in Research Matrices

Chromatographic techniques are central to the analysis of Tobramycin (B1681333) Carbamate (B1207046) Acetate (B1210297), providing the necessary separation from impurities and matrix components for accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of tobramycin. However, due to the molecule's lack of a chromophore, conventional UV-Vis detection is often not feasible without chemical modification. indexcopernicus.comnih.gov

Refractive Index (RI) Detection: A significant advantage of RI detection is its ability to analyze compounds without a chromophore directly. A simple and direct method for the routine analysis of tobramycin has been developed using reversed-phase ion-pair HPLC with an RI detector. researchgate.net This approach avoids the need for a derivatization step. researchgate.net The method demonstrated good linearity and reproducibility, making it suitable for quality control applications. researchgate.net

Table 1: Performance Characteristics of an HPLC-RI Method for Tobramycin Analysis. researchgate.net

| Parameter | Value |

| Linearity Range | 0.25–2.50 mg·mL⁻¹ |

| Correlation Coefficient (r²) | 0.9996 |

| Quantitation Limit (QL) | 0.23 mg·mL⁻¹ |

| Detection Limit (DL) | 0.071 mg·mL⁻¹ |

| Recovery | 98.00% - 99.64% |

| Reproducibility (RSD) | 0.20% - 2.40% |

UV-Vis with Derivatization: To utilize the more common and often more sensitive UV-Vis detectors, derivatization is necessary. This involves reacting the tobramycin molecule with a reagent to attach a UV-absorbing tag. This can be done either before the sample is injected into the HPLC (pre-column derivatization) or after the compound has been separated on the column but before it reaches the detector (post-column derivatization). A variety of derivatizing agents have been reported for this purpose, including 2,4-dinitrofluorobenzene (DNFB) and 2,4,6-trinitrobenzenesulphonic acid. researchgate.net While effective, these methods add complexity and potential for variability to the analytical procedure. nih.govoup.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of Tobramycin Carbamate Acetate, offering exceptional sensitivity and selectivity without the need for derivatization. researchgate.netnih.gov This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.

The electrospray ionization (ESI) source is well-suited for the polar, multi-amine structure of tobramycin, typically operating in positive ion mode. nih.govdtu.dk By using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions can be monitored, providing high selectivity and minimizing interference from the sample matrix. nih.gov For tobramycin, the transition of the protonated molecule at m/z 468 to a specific product ion at m/z 324 is commonly used for quantification. nih.gov

Research has shown that the sensitivity of LC-MS/MS methods can be significantly enhanced. For instance, the use of trichloroacetic acid (TCA) as an ion-pairing agent in the sample solution was found to increase the MS signal of tobramycin approximately threefold. nih.gov The high sensitivity of LC-MS/MS makes it particularly suitable for bioanalytical applications where sample volumes are limited and concentrations are low, such as in ocular tissues. nih.gov A validated method for simultaneous quantification of dexamethasone (B1670325) and tobramycin in rabbit ocular matrices achieved a lower limit of quantification (LLOQ) of 3 ng/mL for tobramycin. nih.gov

Table 2: Examples of LC-MS/MS Method Parameters for Tobramycin Analysis

| Parameter | Method 1 researchgate.net | Method 2 nih.gov | Method 3 nih.gov |

| Column | pH stable C18 | Pentafluorophenyl (PFP) | Kinetex PFP |

| Ionization Mode | ESI Negative | ESI Positive | ESI Positive |

| Quantification Transition | Not specified | m/z 468 → 324 | Not specified |

| Linearity Range | 0.2–0.8 mg/mL | 50–25,000 ng/mL | Not specified |

| Key Feature | Direct detection in basic mobile phase | Signal enhancement with TCA | Bioanalytical method for ocular fluids |

| LLOQ | 0.210 µg/mL | 50 ng/mL | 3 ng/mL |

Ion-Pair Chromatography (IP-LC) is a variation of reversed-phase HPLC that is particularly effective for analyzing highly polar and ionic compounds like tobramycin. researchgate.netnih.gov The technique involves adding an ion-pairing agent to the mobile phase. nih.gov This agent is typically a molecule with a long hydrocarbon tail that imparts hydrophobicity and an ionic head group that can form an ion pair with the charged analyte.

For the positively charged amino groups of tobramycin, negatively charged counterions are used, such as alkyl sulfonates (e.g., sodium octanesulfonate) or carboxylic acids (e.g., trifluoroacetic acid, TFA; heptafluorobutyric acid, HFBA). researchgate.netnih.gov The formation of this neutral, more hydrophobic ion pair enhances the analyte's retention on a nonpolar reversed-phase stationary phase (like C18), allowing for effective chromatographic separation. researchgate.netnih.gov The choice of ion-pairing agent and its concentration are critical parameters that must be optimized to achieve the desired retention and peak shape. researchgate.net

Spectroscopic Techniques for Detection and Characterization in Research Settings

Spectroscopic methods are valuable for both quantification and studying the molecular interactions of this compound.

Fluorescence spectroscopy offers a highly sensitive detection method for tobramycin, but it requires derivatization to attach a fluorescent molecule (a fluorophore) to the analyte. researchgate.net This is because tobramycin itself is not naturally fluorescent. The primary amino groups on the tobramycin structure are convenient sites for reaction with various derivatizing reagents. researchgate.net

Common reagents used to create fluorescent derivatives of tobramycin for HPLC analysis include:

o-phthaldehyde (OPA)

Fluorescamine

Fluorescein isothiocyanate (FITC)

9-fluorenylmethyl chloroformate (FMOC) researchgate.net

These reactions are typically performed pre-column under mild conditions. researchgate.net The resulting fluorescent derivative can then be detected with high sensitivity and selectivity, making this approach suitable for trace-level analysis in complex biological matrices. researchgate.net

Direct quantification of tobramycin using UV-Visible spectroscopy is challenging due to the absence of a suitable chromophore. indexcopernicus.com However, this technique can be employed after a chemical reaction that forms a colored complex. One such method involves the reaction of tobramycin with diphenylamine (B1679370) in the presence of acid and heat. indexcopernicus.com This reaction produces a colored enamine complex that absorbs light at a specific wavelength (e.g., 635 nm), allowing for spectrophotometric quantification. indexcopernicus.com

Another strategy involves the complexation of tobramycin with borate (B1201080) ions. The formation of an aminoglycoside–borate complex can alter the electronic structure in a way that permits direct UV detection, a principle that has been successfully applied in capillary electrophoresis and HPLC methods for aminoglycoside analysis. oup.com This approach can be used to monitor the formation of the complex and for quantification without the need for covalent derivatization. oup.com

Advanced Sample Preparation Techniques for Complex Biological or Synthetic Mixtures

The analysis of this compound in complex matrices like biological fluids or synthetic reaction mixtures presents a significant challenge due to its high polarity and the presence of numerous interfering substances. phmethods.net Effective sample preparation is therefore a critical prerequisite to minimize matrix effects and enhance analytical sensitivity.

Solid-Phase Extraction (SPE)

SPE is a widely adopted technique for the purification and concentration of aminoglycosides from complex samples. researchgate.net Its advantages over traditional methods like liquid-liquid extraction include higher analyte recovery, reduced solvent consumption, and ease of automation. phenomenex.blogwaters.com The optimization of an SPE method involves the careful selection of the sorbent, loading conditions, wash solvents, and elution solvents to achieve maximum recovery of the target analyte while removing interfering components.

For aminoglycosides like tobramycin, which are polar and cationic, ion-exchange SPE is particularly effective. Cation-exchange sorbents, such as those with carboxypropyl bonded phases (CBA), are commonly employed. nih.gov A typical SPE procedure involves conditioning the cartridge, loading the sample (often pre-treated, for instance, with an acid like trichloroacetic acid to precipitate proteins), washing the cartridge to remove impurities, and finally eluting the analyte with a suitable solvent. nih.gov

Optimization strategies focus on:

Sorbent Selection: The choice of sorbent is critical. Reversed-phase (e.g., C8, C18), hydrophilic-lipophilic balanced (HLB), and ion-exchange phases have been used for aminoglycosides. mdpi.com For tobramycin, cation-exchange cartridges often provide the best retention and selectivity. nih.gov

pH Adjustment: The pH of the sample and loading buffer is adjusted to ensure the analyte is in the correct ionic state for optimal retention on the sorbent.

Wash Solvent Composition: The wash step is optimized to remove matrix interferences without causing premature elution of the analyte. This may involve using solvents of varying polarity or pH.

Elution Solvent: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. For ion-exchange SPE, this often involves using a buffer with a high salt concentration or a pH that neutralizes the charge of the analyte or sorbent. For instance, a mixture of ammonia (B1221849) and methanol (B129727) has been used to elute tobramycin from a CBA cartridge. nih.gov

Research has shown that SPE can yield high recovery rates for tobramycin, often ranging from 68% to 98%, depending on the concentration and matrix. nih.gov

Liquid-Liquid Extraction (LLE)